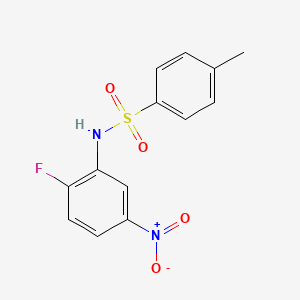

N-(2-fluoro-5-nitrophenyl)-4-methylbenzenesulfonamide

Description

Properties

Molecular Formula |

C13H11FN2O4S |

|---|---|

Molecular Weight |

310.30 g/mol |

IUPAC Name |

N-(2-fluoro-5-nitrophenyl)-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C13H11FN2O4S/c1-9-2-5-11(6-3-9)21(19,20)15-13-8-10(16(17)18)4-7-12(13)14/h2-8,15H,1H3 |

InChI Key |

IKWBQSXCLRVUNN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

-

Base Selection : Triethylamine (Et₃N) or pyridine is typically used to scavenge HCl generated during sulfonylation. In one protocol, Et₃N in dichloromethane (DCM) facilitated a 70–75% yield of the target compound.

-

Solvent Systems : Polar aprotic solvents like DCM or tetrahydrofuran (THF) are preferred to dissolve both the aniline and sulfonyl chloride.

-

Temperature : Reactions are conducted at 0–25°C to minimize side reactions, such as over-sulfonylation or decomposition.

Example Procedure :

2-Fluoro-5-nitroaniline (1.0 equiv) and Et₃N (2.14 equiv) are dissolved in DCM. 4-Methylbenzenesulfonyl chloride (1.05 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 6–8 hours. The mixture is washed with 2 M HCl and 2 M NaOH to remove unreacted starting materials, and the organic layer is dried over MgSO₄. Evaporation yields the crude product, which is recrystallized from ethyl acetate/hexanes.

Regioselective Nitration of 2-Fluoroaniline Precursors

A critical challenge is synthesizing 2-fluoro-5-nitroaniline, as nitration of 2-fluoroaniline must occur para to the fluorine atom. This requires stringent control over reaction conditions to avoid meta-nitration or over-nitration.

Nitration Protocol

-

Nitrating Agents : A mixture of fuming HNO₃ and concentrated H₂SO₄ at –10°C ensures regioselectivity, as demonstrated in the synthesis of 2-fluoro-4-methyl-5-nitroaniline.

-

Temperature Control : Cooling (–10°C to 0°C) suppresses polysubstitution and directs nitro group placement.

Example Procedure :

2-Fluoroaniline is dissolved in H₂SO₄ and cooled to –10°C. Fuming HNO₃ is added slowly, maintaining the temperature below –5°C. After 3 hours, the mixture is poured onto ice, neutralized with NaOH, and extracted with ethyl acetate. The nitroaniline is isolated in 75–80% yield.

Protection-Deprotection Strategies for Enhanced Regiocontrol

When direct nitration fails to achieve sufficient regioselectivity, protective groups can direct nitration to the desired position. For instance, acetylation of the amine prior to nitration prevents undesired side reactions and improves yields.

Stepwise Synthesis via Acetyl Protection

-

Protection : 2-Fluoroaniline is acetylated using acetic anhydride in pyridine to form N-(2-fluorophenyl)acetamide.

-

Nitration : The acetamide is nitrated with HNO₃/H₂SO₄ at 0°C, yielding N-(2-fluoro-5-nitrophenyl)acetamide.

-

Deprotection : Hydrolysis with HCl in methanol regenerates the free amine, 2-fluoro-5-nitroaniline.

Key Data :

Alternative Routes via Sulfonyl Chloride Intermediates

Patents describe the synthesis of related sulfonamides using 4-fluoro-2-methyl-5-nitrobenzenesulfonyl chloride, though isomer formation remains a challenge. For N-(2-fluoro-5-nitrophenyl)-4-methylbenzenesulfonamide, 4-methylbenzenesulfonyl chloride is commercially available, simplifying the synthesis.

Sulfonyl Chloride Synthesis

-

Chlorosulfonation : 4-Methyltoluene reacts with chlorosulfonic acid to form 4-methylbenzenesulfonyl chloride. This step requires careful temperature control (40–50°C) to avoid di- or tri-sulfonation.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Direct Sulfonylation | Aniline + sulfonyl chloride | 70–75 | Simple, one-step | Requires pure nitroaniline precursor |

| Nitration + Sulfonylation | Nitration → sulfonylation | 60–70 | Regioselective nitration | Multiple steps, moderate yields |

| Protection-Deprotection | Acetylation → nitration → hydrolysis | 65–75 | High regiocontrol | Lengthy, cost-intensive |

Mechanistic Insights and Side Reactions

-

Nitration Orientation : Fluorine’s strong electron-withdrawing effect directs nitration to the para position, but meta byproducts (e.g., 2-fluoro-3-nitroaniline) can form if temperatures exceed –5°C.

-

Sulfonylation Challenges : Steric hindrance from the nitro group may slow sulfonyl chloride reactivity, necessitating excess reagent or prolonged reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-nitrophenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Amines, thiols, suitable solvents (e.g., ethanol, methanol).

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 2-amino-5-fluoroaniline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-methylbenzenesulfonic acid and 2-fluoro-5-nitroaniline.

Scientific Research Applications

Medicinal Chemistry

N-(2-fluoro-5-nitrophenyl)-4-methylbenzenesulfonamide has been investigated for its potential as an enzyme inhibitor , particularly in the context of antimicrobial and anticancer treatments. The sulfonamide moiety allows it to mimic natural substrates, facilitating binding to enzyme active sites and inhibiting their functions.

Mechanism of Action :

- Enzyme Inhibition : The compound can form hydrogen bonds with active site residues in enzymes such as dihydropteroate synthase (DHPS), disrupting bacterial cell division and leading to bacteriostatic effects.

- Binding Affinity : The presence of fluorine and nitro groups may increase the binding affinity to specific proteins or receptors, enhancing its pharmacological effects.

Research indicates that this compound exhibits promising biological activities:

- Antimicrobial Properties : It has shown effectiveness against various bacterial strains by inhibiting folic acid synthesis, crucial for bacterial growth.

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through similar mechanisms of enzyme inhibition .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibition at low concentrations, indicating its potential utility as an antibiotic agent.

Case Study 2: Anticancer Activity

In vitro studies assessed the effects of the compound on various cancer cell lines. Results indicated that it could inhibit cell growth effectively, suggesting further investigation into its mechanism could lead to new cancer therapies .

Industrial Applications

This compound is also being explored for its applications in the development of specialty chemicals and materials. Its unique chemical properties allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-nitrophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The presence of the fluorine and nitro groups enhances the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., –NO₂, –F) increase hydrogen-bonding capacity and stabilize crystal lattices .

- Electron-donating groups (e.g., –CH₃, –OCH₂CH₃) reduce polarity but improve lipophilicity, influencing membrane permeability .

Conformational Differences

Dihedral angles between aromatic rings and sulfonamide groups dictate molecular flexibility:

Impact: Planar conformations (e.g., compound II) facilitate aromatic stacking and tighter crystal packing, whereas non-planar structures (e.g., compound III) reduce intermolecular interactions .

Hydrogen Bonding and Crystal Packing

Hydrogen-bonding patterns vary with substituents:

Note: The –NH₂ group in N-(4-aminophenyl) derivatives introduces additional hydrogen-bond donors, creating complex 3D networks absent in nitro- or methyl-substituted analogs .

Biological Activity

N-(2-fluoro-5-nitrophenyl)-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a nitro-substituted phenyl ring, modified with fluoro and methyl substituents. This unique structure enhances its reactivity and biological interactions compared to similar compounds.

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Contains both fluoro and nitro groups, enhancing reactivity. |

| N-(4-nitrophenyl)-4-methylbenzenesulfonamide | Structure | Lacks fluoro substitution; primarily studied for antibacterial properties. |

| N-(2-chlorophenyl)-4-methylbenzenesulfonamide | Structure | Contains chlorine instead of fluorine; different reactivity profile. |

The mechanism of action for this compound involves its ability to mimic natural substrates due to the sulfonamide moiety. This allows the compound to bind effectively to enzyme active sites, inhibiting their activity and disrupting various biochemical pathways. Such interactions are crucial for its potential therapeutic effects, particularly in antimicrobial and anticancer applications .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies indicate that it can inhibit the growth of various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound also shows efficacy in disrupting biofilm formation, which is critical in treating chronic infections .

Anticancer Potential

The compound has been evaluated for its anticancer activity against several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). Studies report IC50 values below 10 µg/mL for certain derivatives, indicating potent cytotoxic effects . The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells, which are essential pathways for effective cancer treatment .

Antioxidant Properties

This compound also demonstrates antioxidant activity, which can contribute to its therapeutic potential by mitigating oxidative stress-related cellular damage. Antioxidant assays have shown that some derivatives possess strong free radical scavenging abilities .

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound against clinical strains of staphylococci, revealing that it not only inhibited bacterial growth but also effectively disrupted pre-formed biofilms, highlighting its potential as a treatment for chronic infections caused by biofilm-forming pathogens .

- Cytotoxic Activity : In another study focused on cancer treatment, derivatives of this compound were tested on multiple cancer cell lines. The results indicated significant cytotoxicity with IC50 values suggesting strong potential for further development as anticancer agents .

- Mechanistic Insights : Further research into the mechanism revealed that the compound induces apoptosis through both intrinsic and extrinsic pathways in p53 wild-type and mutant cell lines, showcasing its versatility as a therapeutic agent .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.